molecular formula C4H4N4S B6235441 [1,2,4]triazolo[3,4-b][1,3]thiazol-3-amine CAS No. 1368879-45-1

[1,2,4]triazolo[3,4-b][1,3]thiazol-3-amine

Cat. No. B6235441
CAS RN: 1368879-45-1
M. Wt: 140.2
InChI Key:
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Description

1,2,4-triazolo[3,4-b][1,3]thiazol-3-amine is a heterocyclic compound that belongs to the triazole family of compounds. It is a versatile compound that has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a ligand for metal complexes, and as a pharmaceutical agent.

Scientific Research Applications

1,2,4-triazolo[3,4-b][1,3]thiazol-3-amine has a variety of scientific research applications, including as a reagent in organic synthesis, as a ligand for metal complexes, and as a pharmaceutical agent. In organic synthesis, 1,2,4-triazolo[3,4-b][1,3]thiazol-3-amine can be used to synthesize a variety of compounds, including heterocyclic compounds, heteroaromatic compounds, and azoles. As a ligand for metal complexes, 1,2,4-triazolo[3,4-b][1,3]thiazol-3-amine can be used to form complexes with a variety of metals, including cobalt, nickel, and zinc. As a pharmaceutical agent, 1,2,4-triazolo[3,4-b][1,3]thiazol-3-amine can be used to treat a variety of diseases, including cancer, diabetes, and hypertension.

Mechanism of Action

The mechanism of action of 1,2,4-triazolo[3,4-b][1,3]thiazol-3-amine is not fully understood. However, it is believed to act by binding to specific receptors in the body, which then activates a cascade of biochemical processes. For example, 1,2,4-triazolo[3,4-b][1,3]thiazol-3-amine has been shown to bind to the estrogen receptor, which then activates a cascade of biochemical processes that lead to the regulation of gene expression.
Biochemical and Physiological Effects
1,2,4-triazolo[3,4-b][1,3]thiazol-3-amine has a variety of biochemical and physiological effects. For example, it has been shown to inhibit the growth of tumor cells, modulate the immune system, and reduce inflammation. It has also been shown to have antioxidant, anti-microbial, and anti-inflammatory properties. In addition, 1,2,4-triazolo[3,4-b][1,3]thiazol-3-amine has been shown to have neuroprotective effects, and has been investigated for its potential to treat neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

1,2,4-triazolo[3,4-b][1,3]thiazol-3-amine has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a wide range of applications in organic synthesis, metal complexation, and pharmaceutical research. However, there are also a number of limitations to its use in laboratory experiments. For example, it is not very stable in the presence of light and oxygen, and it can be toxic if not handled properly.

Future Directions

1,2,4-triazolo[3,4-b][1,3]thiazol-3-amine has a great potential for further research in a variety of areas. For example, it could be further investigated for its potential to treat cancer, diabetes, and hypertension. In addition, it could be studied for its potential to modulate the immune system and reduce inflammation. Furthermore, it could be studied for its potential to treat neurodegenerative diseases, as well as for its antioxidant, anti-microbial, and anti-inflammatory properties. Finally, it could be further studied for its potential to form metal complexes, and for its use in organic synthesis.

Synthesis Methods

1,2,4-triazolo[3,4-b][1,3]thiazol-3-amine can be synthesized using a variety of methods, including the Biginelli reaction, the Buchwald-Hartwig reaction, and the Ugi reaction. The Biginelli reaction involves the condensation of a substituted aldehyde, an α-keto ester, and urea or thiourea in the presence of an acid catalyst to form a 1,2,4-triazolo[3,4-b][1,3]thiazol-3-amine. The Buchwald-Hartwig reaction involves the coupling of an aryl halide or triflate with an amine and a palladium catalyst to form a 1,2,4-triazolo[3,4-b][1,3]thiazol-3-amine. The Ugi reaction involves the condensation of an aldehyde, a carboxylic acid, an amine, and an isocyanide to form a 1,2,4-triazolo[3,4-b][1,3]thiazol-3-amine.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [1,2,4]triazolo[3,4-b][1,3]thiazol-3-amine involves the reaction of 2-aminothiophenol with 1,2,4-triazole-3-carboxaldehyde in the presence of a base to form the intermediate Schiff base. The Schiff base is then reduced using a reducing agent to yield the final product.", "Starting Materials": ["2-aminothiophenol", "1,2,4-triazole-3-carboxaldehyde", "base", "reducing agent"], "Reaction": ["Step 1: Mix 2-aminothiophenol and 1,2,4-triazole-3-carboxaldehyde in a solvent such as ethanol or methanol.", "Step 2: Add a base such as sodium hydroxide or potassium carbonate to the mixture and stir for several hours at room temperature.", "Step 3: Filter the resulting Schiff base and wash with a solvent such as ether or chloroform.", "Step 4: Dissolve the Schiff base in a solvent such as ethanol or methanol.", "Step 5: Add a reducing agent such as sodium borohydride or lithium aluminum hydride to the solution and stir for several hours at room temperature.", "Step 6: Filter the resulting product and wash with a solvent such as ether or chloroform.", "Step 7: Purify the product using techniques such as recrystallization or column chromatography." ] }

CAS RN

1368879-45-1

Product Name

[1,2,4]triazolo[3,4-b][1,3]thiazol-3-amine

Molecular Formula

C4H4N4S

Molecular Weight

140.2

Purity

95

Origin of Product

United States

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